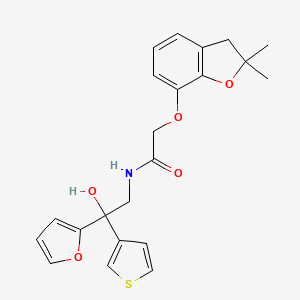

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Description

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide features a complex hybrid structure combining dihydrobenzofuran, furan, and thiophene moieties. Its acetamide core is substituted with a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxy group and a multifunctional ethyl chain bearing hydroxyl, furan-2-yl, and thiophen-3-yl groups.

Properties

IUPAC Name |

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5S/c1-21(2)11-15-5-3-6-17(20(15)28-21)27-12-19(24)23-14-22(25,16-8-10-29-13-16)18-7-4-9-26-18/h3-10,13,25H,11-12,14H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIGHBNVIFOJOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide typically involves multiple steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxyacetophenone derivatives under acidic conditions.

Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using reagents such as methyl iodide in the presence of a strong base like sodium hydride.

Attachment of the Furan and Thiophene Groups: The furan and thiophene rings are introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Stille coupling.

Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Hydrolysis and Functional Group Reactivity

The acetamide group undergoes hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Cleavage of the amide bond yields carboxylic acid and amine derivatives.

-

Basic hydrolysis : Generates acetate salts and releases the corresponding amine .

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)acetic acid + 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethylamine |

| Basic hydrolysis | NaOH (1M), 80°C | Sodium acetate + free amine derivative |

The ether linkage in the benzofuran moiety is stable under mild conditions but can undergo cleavage with strong acids (e.g., HBr/AcOH) to form phenolic derivatives .

Oxidation Reactions

The secondary alcohol group (-CH(OH)-) in the molecule is susceptible to oxidation:

-

Metal-mediated oxidation : Using pyridinium chlorochromate (PCC) converts the alcohol to a ketone .

-

Enzymatic oxidation : Cytochrome P450 enzymes may oxidize the furan or thiophene rings to epoxides or sulfoxides .

Example :

Cycloaddition and Heterocycle-Specific Reactions

The thiophene and furan rings participate in [4+2] cycloadditions under microwave-assisted conditions . For instance:

-

Diels-Alder reactivity : Thiophene acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride) .

| Reactant | Conditions | Product |

|---|---|---|

| Maleic anhydride | Microwave, 120°C, DMF | Furan/thiophene-fused bicyclic adduct |

The dimethyl-substituted benzofuran core shows limited reactivity due to steric hindrance but can undergo dehydrogenation to form fully aromatic benzofurans under catalytic hydrogenation conditions .

Substituent-Directed Modifications

The hydroxy group in the acetamide side chain can be functionalized via:

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form esters .

-

Mitsunobu reaction : Converts the alcohol to ethers using DIAD and triphenylphosphine.

Example :

Catalytic Coupling Reactions

Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable aryl functionalization at the benzofuran ring :

| Substrate | Catalyst | Product |

|---|---|---|

| 4-Bromophenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-substituted derivative |

Stability and Degradation Pathways

-

Thermal decomposition : Degrades above 250°C, releasing CO₂ and forming polycyclic aromatic hydrocarbons.

-

Photodegradation : UV exposure leads to cleavage of the thiophene ring, forming sulfonic acid derivatives.

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity Notes |

|---|---|---|

| Acetamide | Hydrolysis | Faster in acidic vs. basic media |

| Benzofuran ether | Acid cleavage | Requires concentrated HBr |

| Thiophene | Cycloaddition | Prefers electron-deficient partners |

| Secondary alcohol | Oxidation | PCC > MnO₂ in efficiency |

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications.

Biology

In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its structural features may interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, the compound’s potential anti-inflammatory, antimicrobial, and anticancer properties are of particular interest. Studies are ongoing to evaluate its efficacy and safety in preclinical models.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific electronic or optical properties, owing to its conjugated system and heterocyclic rings.

Mechanism of Action

The mechanism by which 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide exerts its effects is likely multifaceted:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

Pathways Involved: It could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on the biological context.

Comparison with Similar Compounds

Structural Analog 1: 2-(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yloxy)-N-(o-tolyl)acetamide

- Core Structure : Shares the dihydrobenzofuran-acetamide backbone.

- Key Differences : The target compound replaces the o-tolyl group with a more complex ethyl substituent containing furan, thiophene, and hydroxyl groups.

- Synthesis : Synthesized via crystallization and characterized by X-ray crystallography .

- The simpler o-tolyl substituent in Analog 1 may enhance solubility compared to the polar, heterocyclic substituents in the target compound.

Structural Analog 2: N-(3-Acetyl-2-thienyl)acetamides

- Core Structure : Acetamide derivatives with thiophene substituents.

- Key Differences : The target compound incorporates a thiophen-3-yl group, whereas Analog 2 features a 3-acetyl-2-thienyl group.

- Synthesis : Prepared in one step from 3-acetylthiophen-2-amine and acetyl halogenides .

- Spectroscopic Data : Analog 2 exhibits distinct $ ^1H $ NMR peaks for the thiophene ring (δ 6.8–7.5 ppm) and acetyl group (δ 2.5–2.7 ppm) . Similar patterns may guide analysis of the target compound’s thiophen-3-yl moiety.

Structural Analog 3: 2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1)

- Core Structure: Phenoxy-acetamide with a thioether-linked ethyl group.

- Key Differences : RN1 lacks heterocyclic diversity but shares the acetamide core and ether/thioether functionalities.

- Potential Insights: The dichlorophenoxy group in RN1 may confer lipophilicity, while the target compound’s dihydrobenzofuran and hydroxyl groups could enhance hydrogen-bonding capacity.

Comparative Data Table

Research Findings and Implications

Structural Complexity : The target compound’s combination of dihydrobenzofuran, furan, and thiophene groups distinguishes it from simpler analogs. This complexity may influence its reactivity, solubility, and intermolecular interactions.

Spectroscopic Challenges : The absence of spectral data for the target compound highlights a research gap. By contrast, analogs like those in and provide benchmarks for NMR and X-ray analysis.

Synthetic Pathways : The one-step synthesis of thienyl-acetamides suggests that similar strategies (e.g., coupling reactions) could be adapted for the target compound’s synthesis.

Biological Activity

The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure suggests various pharmacological properties, particularly in the fields of oncology and immunology.

Molecular Characteristics

This compound can be characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O₃S |

| Molecular Weight | 278.36 g/mol |

| IUPAC Name | This compound |

| InChI Key | TBD |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets that modulate various biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of enzymes involved in immune regulation, particularly indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in cancer progression and immune tolerance.

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzofuran have been tested against various cancer cell lines, demonstrating cytotoxic effects. The compound's potential to inhibit tumor growth may stem from its ability to enhance anti-tumor immunity through IDO inhibition .

In a study involving benzofuran derivatives, several compounds were evaluated for their cytotoxicity against A549 lung cancer cells using the MTT assay. The results indicated that modifications in the functional groups significantly influenced the anticancer efficacy, with some derivatives showing an IC50 value lower than standard chemotherapeutics like cisplatin .

Immunomodulatory Effects

The compound's immunomodulatory effects are also noteworthy. By inhibiting IDO, it may shift the immune response towards a more favorable anti-tumor profile. This is particularly relevant in the context of cancer therapy, where enhancing T-cell activity can lead to improved treatment outcomes.

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies reveal that variations in substituents on the benzofuran core significantly affect biological activity. For example:

- Hydroxyl Groups : Enhance solubility and increase interactions with biological targets.

- Furan and Thiophene Moieties : Contribute to the overall stability and reactivity of the compound.

These insights guide further modifications aimed at optimizing therapeutic efficacy while minimizing toxicity .

Case Studies

Several case studies have explored the biological activities of similar compounds:

- Benzofuran Derivatives : A series of synthesized benzofuran derivatives were screened for anticancer activity against A549 cells. The most potent derivative exhibited an IC50 value significantly lower than standard treatments, highlighting the potential for developing new anticancer agents based on this scaffold .

- IDO Inhibition Studies : Compounds structurally related to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(furan-2-yl) showed promise in preclinical models by enhancing T-cell mediated responses through IDO inhibition.

Q & A

Q. What are the optimal synthetic routes and key challenges in synthesizing this compound?

The synthesis typically involves multi-step reactions, including:

- Acylation : Introduction of the acetamide group via coupling of substituted anilines with chloroacetyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Cross-coupling : Suzuki or Stille couplings to attach furan and thiophene moieties, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and inert atmospheres (N₂/Ar) in solvents like DMF or THF .

- Etherification : Formation of the dihydrobenzofuran-oxy linkage using Williamson synthesis (K₂CO₃, DMF, 80°C) . Key challenges: Steric hindrance from the 2,2-dimethyl group on dihydrobenzofuran and regioselectivity in thiophene functionalization. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. Which analytical techniques are critical for structural characterization?

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm substituent positions, particularly distinguishing diastereotopic protons in the ethyl group .

- Mass Spectrometry (HRMS) : ESI-TOF to verify molecular weight (e.g., [M+H]⁺ at m/z 457.15) .

- X-ray Crystallography : Resolve stereochemistry of the 2-hydroxy group and thiophene orientation .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Hydrolytic Stability : Incubate in PBS (pH 7.4 and 2.0) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Oxidative Resistance : Treat with H₂O₂ (3%) or tert-butyl hydroperoxide in ethanol; analyze by TLC or LC-MS .

- Light Sensitivity : Conduct ICH Q1B photostability testing under UV-vis light (1.2 million lux hours) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

- Molecular Dynamics Simulations : Use AMBER or GROMACS to model interactions with targets (e.g., COX-2 or CYP450 enzymes) and predict binding affinities .

- Multivariate Analysis : Apply PCA (Principal Component Analysis) to datasets from disparate studies, identifying outliers due to variables like solvent polarity or cell line variability .

- In Silico Dose-Response Modeling : Utilize tools like Schrödinger’s QikProp to correlate structural features (e.g., logP, polar surface area) with IC₅₀ discrepancies .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

- SAR Studies : Modify the dihydrobenzofuran’s methyl groups to trifluoromethyl (improves metabolic stability) or replace the thiophene with selenophene (enhances π-stacking) .

- Fragment-Based Drug Design : Screen fragment libraries (e.g., Maybridge) to identify substituents that improve binding to hydrophobic pockets .

- Click Chemistry : Introduce triazole rings via CuAAC reactions to optimize solubility and target engagement .

Q. What methodologies address pharmacokinetic challenges, such as poor bioavailability?

- Prodrug Synthesis : Convert the hydroxyl group to a phosphate ester (enhances aqueous solubility) using phosphoryl chloride in pyridine .

- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (70–150 nm) via emulsion-diffusion, achieving sustained release in in vivo models .

- Metabolic Profiling : Use human liver microsomes (HLMs) with NADPH cofactors to identify CYP3A4-mediated oxidation hotspots .

Q. How can target identification be systematically approached?

- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose; elute bound proteins from cell lysates for identification by LC-MS/MS .

- CRISPR-Cas9 Screening : Perform genome-wide knockout screens in HEK293 cells to identify genes essential for compound activity .

- Thermal Shift Assays : Monitor protein denaturation (via SYPRO Orange) to detect stabilization of putative targets like kinases or GPCRs .

Methodological Resources

- Reaction Optimization : ICReDD’s quantum chemical reaction path searches (e.g., GRRM17) reduce trial-and-error in optimizing cross-coupling yields .

- Toxicity Screening : Follow EPA DSSTox protocols for acute toxicity assessment in zebrafish embryos (LC₅₀ determination) .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for depositing synthetic and bioactivity data in PubChem or ChEMBL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.